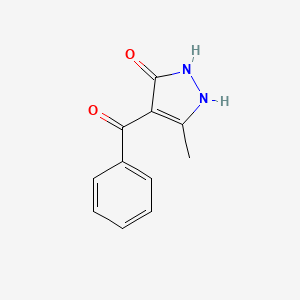![molecular formula C21H18S B14508422 1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene CAS No. 62762-07-6](/img/structure/B14508422.png)
1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene is an organic compound with the molecular formula C21H18S It is characterized by the presence of a phenylsulfanyl group attached to a prop-1-ene backbone, which is further connected to two benzene rings
準備方法
The synthesis of 1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step organic reaction. One common method involves the reaction of a phenylsulfanyl derivative with a prop-1-ene precursor under controlled conditions. The reaction is often catalyzed by a suitable base or acid to facilitate the formation of the desired product.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis. Typically, the reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the product. Solvents like dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of 1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
化学反応の分析
1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction process may lead to the formation of thiols or other reduced derivatives.
Substitution: The phenylsulfanyl group in the compound can undergo substitution reactions with nucleophiles or electrophiles. Common reagents used in these reactions include halogens, alkylating agents, and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced species.
科学的研究の応用
1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. Researchers investigate its activity against various diseases and its potential as a drug candidate.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique structural features make it a valuable component in the formulation of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. These pathways may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene can be compared with other similar compounds to highlight its uniqueness:
Uniqueness: The presence of the phenylsulfanyl group in 1,1’-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene imparts unique chemical and physical properties to the compound, distinguishing it from other similar molecules.
特性
CAS番号 |
62762-07-6 |
|---|---|
分子式 |
C21H18S |
分子量 |
302.4 g/mol |
IUPAC名 |
1,1-diphenylprop-1-en-2-ylsulfanylbenzene |
InChI |
InChI=1S/C21H18S/c1-17(22-20-15-9-4-10-16-20)21(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-16H,1H3 |
InChIキー |
VRFZWSURYUYLBC-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


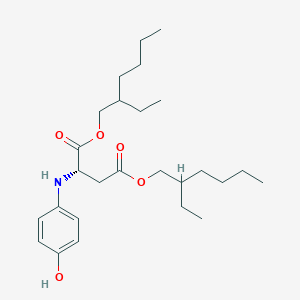
![Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane](/img/structure/B14508352.png)
![1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene](/img/structure/B14508362.png)

![N,N'-bis[(2-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14508367.png)
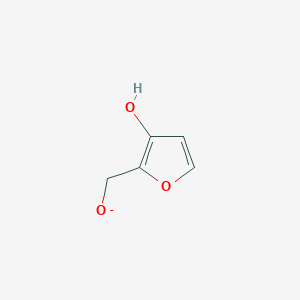
sulfanium bromide](/img/structure/B14508377.png)
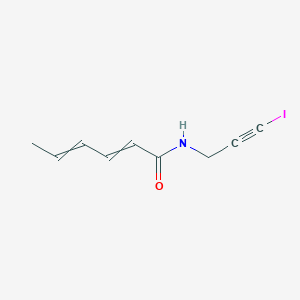

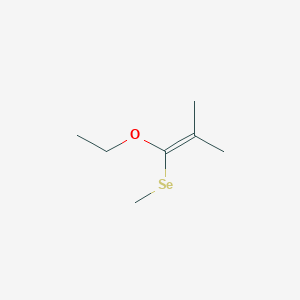
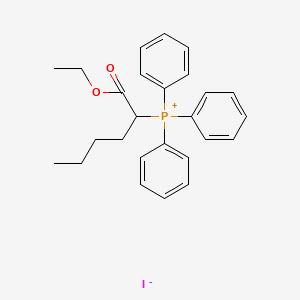
![1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14508410.png)

